![molecular formula C25H18F2N4O2S B2590700 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 1053085-02-1](/img/structure/B2590700.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" demonstrated that certain analogs of the compound exhibited significant antitumor activity. These compounds were more potent compared to the control, 5-fluorouracil, and showed selective activities towards various cancer cell lines including CNS, renal, breast, and leukemia. Molecular docking methods indicated similar binding modes to known drugs, suggesting a mechanism through the inhibition of specific kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Anticancer Properties
- Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found compound 4.10 to be highly active against non-small cell lung and CNS cancer cell lines. This highlights the potential of similar quinazolinone derivatives in cancer therapy (Berest et al., 2011).
Anticonvulsant Effects
- Bunyatyan et al. (2020) reported on the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, including compounds structurally related to the chemical , and their weak to moderate anticonvulsant effects in a seizure model in mice. This study indicates potential applications in neurology (Bunyatyan et al., 2020).
Peptide Deformylase Inhibitors
- Apfel et al. (2001) discovered that certain hydroxamic acid analogues, structurally related to the compound, are potent and selective inhibitors of Escherichia coli peptide deformylase (PDF), an enzyme involved in bacterial protein synthesis. These compounds demonstrated weak antibacterial activity, suggesting their potential use in antimicrobial drug development (Apfel et al., 2001).
Radiomodulatory Effect
- Soliman et al. (2020) synthesized new quinazolinone derivatives bearing a sulfonamide moiety, one of which showed potent inducer activity of the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This compound also exhibited radiomodulatory properties, reducing the damaging effects of gamma radiation, which could be significant in radiation protection and therapy (Soliman et al., 2020).
Antimicrobial Activity
- Abdel-Motaal et al. (2020) evaluated benzimidazoles with quinazoline derivatives for antimicrobial activity, finding that some compounds displayed potent inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. This indicates potential applications in treating bacterial infections (Abdel-Motaal et al., 2020).
Eigenschaften
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2S/c26-16-10-11-18(27)20(13-16)28-22(32)14-34-25-30-19-9-5-4-8-17(19)23-29-21(24(33)31(23)25)12-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBJIFQDHUPLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=CC(=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2590617.png)
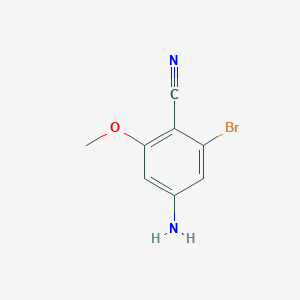
![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)
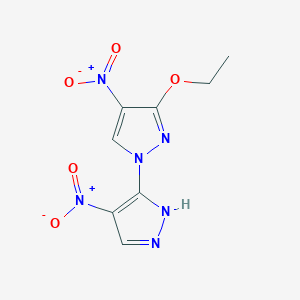
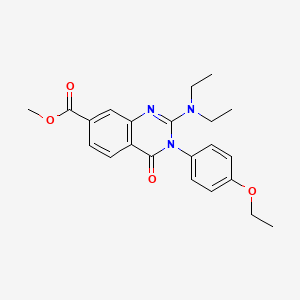

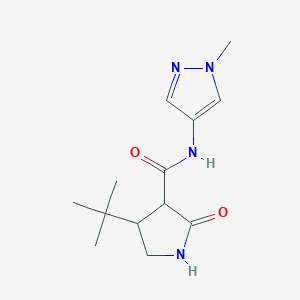
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)

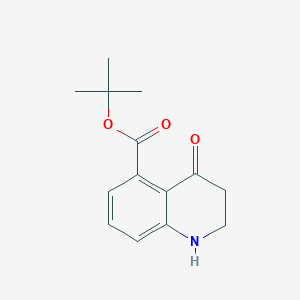
![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)